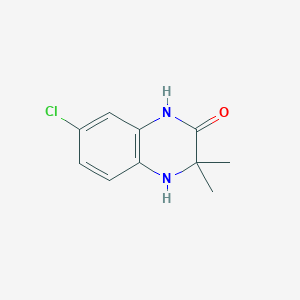

7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Descripción

Propiedades

Fórmula molecular |

C10H11ClN2O |

|---|---|

Peso molecular |

210.66 g/mol |

Nombre IUPAC |

7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C10H11ClN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14) |

Clave InChI |

JZBNICJDZHMAFK-UHFFFAOYSA-N |

SMILES canónico |

CC1(C(=O)NC2=C(N1)C=CC(=C2)Cl)C |

Origen del producto |

United States |

A Technical Guide to Investigating the In Vitro Mechanism of Action of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Abstract

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This technical guide focuses on a specific derivative, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, and outlines a comprehensive strategy for elucidating its in vitro mechanism of action. While direct mechanistic data for this compound is limited, this document synthesizes information from related quinoxaline analogs to propose a logical and robust investigational workflow. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxalines are bicyclic heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological profiles.[2] The core structure serves as a versatile building block for the synthesis of molecules with potential therapeutic applications.[1] Various derivatives have been investigated for their efficacy as cytotoxic agents against cancer cell lines, inhibitors of key enzymes in signaling pathways, and as antimicrobial agents.[2][4] The broad bioactivity of this class of compounds underscores the importance of detailed mechanistic studies to identify specific molecular targets and pathways.

Compound of Interest:

-

Name: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

-

CAS Number: 146739-57-3[5]

Proposed Strategy for In Vitro Mechanistic Elucidation

Given the known activities of related quinoxaline derivatives, a multi-pronged approach is recommended to investigate the mechanism of action of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. The following sections detail a series of proposed experiments, from broad phenotypic screening to more specific target-based assays.

Initial Phenotypic Screening: Antiproliferative and Cytotoxic Effects

The first step in characterizing a novel compound with a scaffold known for anticancer potential is to assess its impact on cell viability across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a serial dilution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Data Output:

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |

| HT-29 | TBD | TBD |

| A549 | TBD | TBD |

| K562 | TBD | TBD |

TBD: To be determined through experimentation.

Investigating the Mode of Cell Death: Apoptosis and Cell Cycle Analysis

If significant antiproliferative activity is observed, the next logical step is to determine whether the compound induces apoptosis and/or causes cell cycle arrest.

Workflow for Apoptosis and Cell Cycle Investigation

Caption: Workflow for investigating the mode of cell death.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: Treat cells with 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothetical Target-Based Assays

Based on the activities of structurally related compounds, several potential molecular targets can be investigated.

a) Tubulin Polymerization Inhibition

Some tetrahydroquinoxaline derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics and arresting the cell cycle in the G2/M phase.[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP).

-

Compound Addition: Add 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one at various concentrations. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

-

Initiation and Monitoring: Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.

b) Kinase Inhibition

Quinoxaline derivatives have been identified as potent inhibitors of various kinases, such as Apoptosis Signal-regulating Kinase 1 (ASK1).[4]

Proposed Investigational Pathway for Kinase Inhibition

Sources

- 1. evitachem.com [evitachem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinoxalinone Scaffolds in Modern Research

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry and materials science. Quinoxalinone derivatives, a subset of this family, are of particular interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific compound, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, serves as a versatile building block in the synthesis of more complex quinoxaline derivatives and is itself a subject of investigation for its therapeutic potential.[5]

In drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount.[6][7] These properties, such as molecular weight and density, govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[8][9] Therefore, a detailed analysis of these characteristics is a critical early step in the evaluation of any new chemical entity. This guide provides a focused examination of the molecular weight and density of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Chemical Identity and Molecular Structure

IUPAC Name: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

CAS Number: 146739-57-3

Molecular Formula: C₁₀H₁₁ClN₂O

The structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is characterized by a quinoxalinone core with a chlorine atom substituted at the 7-position of the benzene ring and two methyl groups at the 3-position of the pyrazinone ring.

Caption: Chemical structure of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is crucial for predicting its behavior in various experimental and biological settings.

| Property | Value | Source |

| Molecular Weight | 210.66 g/mol | |

| Density | Data not available | N/A |

While the molecular weight is a calculated constant based on the molecular formula, the density of a solid compound is an experimental value that can be influenced by factors such as crystalline form and temperature. To date, the experimental density of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has not been reported in publicly available literature.

Determination of Density: Methodologies and Considerations

In the absence of published data, the density of a solid organic compound like 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be determined through several established experimental techniques. The choice of method depends on the physical form of the sample (e.g., powder, single crystal) and the required precision.

Gas Pycnometry

This method is considered one of the most accurate for determining the skeletal density of a solid, which excludes the volume of any open pores. It operates on the principle of gas displacement, typically using an inert gas like helium.

Caption: Workflow for density determination by gas pycnometry.

Experimental Protocol: Gas Pycnometry

-

Sample Preparation: Ensure the sample is dry and free of contaminants.

-

Mass Measurement: Accurately weigh the solid sample using an analytical balance.

-

Analysis:

-

Place the weighed sample into the sample chamber of the gas pycnometer.

-

Seal the chamber and purge the system with helium to remove air and moisture.

-

Pressurize the reference chamber to a known pressure.

-

Open the valve connecting the reference and sample chambers, allowing the gas to expand.

-

Measure the final equilibrium pressure.

-

-

Calculation: The volume of the solid is calculated based on the change in pressure, using the principles of Boyle's Law. The density is then determined by dividing the mass of the sample by its calculated volume.

Causality Behind Experimental Choices: Helium is the preferred gas due to its small atomic size, allowing it to penetrate small pores and provide a more accurate measurement of the solid's volume. The non-reactive nature of helium ensures that it does not interact with the sample.

Liquid Displacement Method

This classic method is suitable for irregularly shaped solids that are insoluble in the displacement liquid.

Experimental Protocol: Liquid Displacement

-

Liquid Selection: Choose a liquid of known density in which the compound is insoluble.

-

Initial Volume: Add a known volume of the selected liquid to a graduated cylinder.

-

Mass Measurement: Weigh the solid sample.

-

Displacement: Carefully immerse the solid in the liquid, ensuring it is fully submerged.

-

Final Volume: Record the new volume of the liquid.

-

Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.

Trustworthiness: The accuracy of this method relies on the precision of the volume and mass measurements and the complete insolubility of the sample in the chosen liquid.

Conclusion

The molecular weight of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a fundamental and precisely known property. While its density has not been experimentally determined and reported, this guide outlines reliable and standard methodologies for its measurement. For researchers in drug development and materials science, obtaining an accurate density value through these experimental approaches would provide valuable data for formulation studies, computational modeling, and quality control. The continued investigation into the physicochemical properties of quinoxalinone derivatives will undoubtedly contribute to the advancement of their therapeutic and technological applications.

References

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Kerns, E. H., & Di, L. (2008).

- Refaat, H. M. (2010). Synthesis, characterization, and biological activity of some new quinoxaline derivatives. European journal of medicinal chemistry, 45(8), 3563-3571.

-

NextSDS. (n.d.). 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Retrieved from [Link]

- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug discovery today: technologies, 1(4), 337-341.

- Jaso, A., Zarranz, B., Aldana, I., & Monge, A. (2003). Synthesis of new 2-acetyl and 2-benzoyl-3-phenylamino-6-substituted-quinoxaline 1, 4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of medicinal chemistry, 46(24), 5243-5252.

- Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2006). Quinoxaline 1, 4-di-N-oxides. A class of interesting compounds. Mini reviews in medicinal chemistry, 6(11), 1179-1193.

- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 3-alkylcarbonyl and 3-aroyl-1, 4-di-N-oxide quinoxaline derivatives. Bioorganic & medicinal chemistry, 12(12), 3233-3243.

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. evitachem.com [evitachem.com]

- 6. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. Frontiers | The role of physicochemical and topological parameters in drug design [frontiersin.org]

- 9. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

An In-depth Technical Guide to Elucidating the Binding Affinity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions is paramount. Understanding the binding affinity of a small molecule to its biological target is a cornerstone of this process, providing critical data for lead optimization and the elucidation of mechanism of action. This guide offers a comprehensive, in-depth exploration of the methodologies and strategic considerations for studying the binding affinity of a novel compound, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

This quinoxaline derivative, with its distinct heterocyclic scaffold, represents a class of compounds with recognized potential for diverse biological activities.[1][2] While the specific targets of this particular molecule are still under investigation, this guide will proceed with a hypothetical yet plausible scenario where 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been identified as a potential inhibitor of a key protein kinase, a common target for quinoxaline-based compounds.[2][3]

This document is structured to provide not just a series of protocols, but a strategic workflow, guiding the researcher from initial characterization to a comprehensive understanding of the compound's binding thermodynamics. We will delve into the "why" behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness in the generated data.

The Compound of Interest: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound belonging to the quinoxaline family.[1] Its structure, characterized by a quinoxaline core with a chlorine atom at the 7th position and two methyl groups at the 3rd position, makes it a subject of interest in medicinal chemistry.[1] The synthesis of this compound can be achieved through cyclization reactions of appropriate precursors.[1]

For the purpose of this guide, we will hypothesize that preliminary high-throughput screening has identified this compound as a potential inhibitor of "Kinase-X," a fictitious but representative serine/threonine kinase implicated in a particular disease pathway. The subsequent binding affinity studies are therefore designed to validate this initial finding and provide a detailed quantitative characterization of the interaction.

Foundational Principles of Binding Affinity

Before delving into specific techniques, it is crucial to understand the core concepts of binding affinity. The interaction between a ligand (L), our quinoxaline derivative, and a protein (P), Kinase-X, can be described by the law of mass action for a reversible binding event:

P + L ⇌ PL

The strength of this interaction is quantified by the equilibrium dissociation constant (Kd), which is the ratio of the off-rate (k_off) to the on-rate (k_on) of the binding event. A lower Kd value signifies a higher binding affinity.

A Multi-faceted Approach to Binding Affinity Determination

No single technique provides a complete picture of a molecular interaction. Therefore, a robust binding affinity study employs a combination of methods to cross-validate findings and gain deeper insights. Our workflow will incorporate three gold-standard techniques: Surface Plasmon Resonance (SPR) for real-time kinetics, Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile, and Radioligand Binding Assays for validation in a more complex biological matrix.

Surface Plasmon Resonance (SPR): Real-time Kinetics and Affinity

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[4][5][6] It provides not only the equilibrium dissociation constant (Kd) but also the association (k_on) and dissociation (k_off) rate constants, offering a kinetic fingerprint of the interaction.[4][5]

Caption: Workflow for SPR-based binding affinity analysis.

-

Preparation of Ligand and Analyte:

-

Express and purify Kinase-X to >95% purity.

-

Prepare a stock solution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in a suitable solvent (e.g., DMSO) and then serially dilute it in the running buffer.[5] The concentration range should ideally span 10-fold below to 10-fold above the expected Kd.[4]

-

-

Ligand Immobilization:

-

Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).[5]

-

Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

-

Inject Kinase-X over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding and Data Acquisition:

-

Inject the serial dilutions of the quinoxalinone derivative over the immobilized Kinase-X surface.

-

Monitor the change in the refractive index in real-time to generate a sensorgram, which plots the binding response (in Resonance Units, RU) versus time.[4]

-

Each injection cycle should include an association phase, a steady-state phase, and a dissociation phase.[6]

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on, k_off, and Kd.[4]

-

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[8][9] This allows for the determination of not only the binding affinity (Kd) and stoichiometry (n) but also the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[8][9][10]

Caption: Workflow for ITC-based thermodynamic analysis.

-

Sample Preparation:

-

Dialyze the purified Kinase-X extensively against the desired buffer to ensure a perfect buffer match between the protein and ligand solutions.

-

Prepare a concentrated stock solution of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in the same dialysis buffer.

-

-

Instrument Setup and Loading:

-

Thoroughly clean the ITC instrument.

-

Load the Kinase-X solution into the sample cell and the quinoxalinone solution into the injection syringe.[8]

-

-

Titration:

-

Data Analysis:

-

Integrate the area under each peak in the raw thermogram to determine the heat released or absorbed per injection.[8]

-

Plot the integrated heat against the molar ratio of ligand to protein to generate a binding isotherm.[8]

-

Fit the binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[8][9]

-

Radioligand Binding Assay: High-Throughput and In-situ Validation

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[11][12] These assays are particularly useful for validating binding in a more complex biological context, such as in cell membrane preparations.[11]

Caption: Workflow for a competitive radioligand binding assay.

-

Preparation of Reagents:

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled quinoxalinone.[13]

-

Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled inhibitor).

-

Incubate the plate to allow the binding to reach equilibrium.[13]

-

-

Separation and Quantification:

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation.[13]

-

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Binding Affinity Data for 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one against Kinase-X

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Radioligand Binding Assay |

| Affinity (Kd/Ki) | [Example Value, e.g., 150 nM] | [Example Value, e.g., 180 nM] | [Example Value, e.g., 200 nM] |

| Association Rate (k_on) | [Example Value, e.g., 1.2 x 10^5 M⁻¹s⁻¹] | Not Applicable | Not Applicable |

| Dissociation Rate (k_off) | [Example Value, e.g., 1.8 x 10⁻² s⁻¹] | Not Applicable | Not Applicable |

| Stoichiometry (n) | Not Directly Measured | [Example Value, e.g., 1.1] | Not Applicable |

| Enthalpy (ΔH) | Not Measured | [Example Value, e.g., -8.5 kcal/mol] | Not Measured |

| Entropy (ΔS) | Not Measured | [Example Value, e.g., 5.2 cal/mol·K] | Not Measured |

The consistency of the affinity values across the different techniques provides confidence in the results. The SPR data reveals the kinetics of the interaction, while the ITC data provides a thermodynamic signature, indicating whether the binding is enthalpically or entropically driven.

Conclusion

The comprehensive characterization of the binding affinity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one to its putative target, Kinase-X, is a critical step in its development as a potential therapeutic agent. By employing a multi-pronged approach that combines the real-time kinetic analysis of SPR, the thermodynamic depth of ITC, and the in-situ validation of radioligand binding assays, researchers can build a robust and reliable dataset. This in-depth understanding of the molecular interactions at play is essential for making informed decisions in the drug discovery and development pipeline.

References

- EvitaChem. (n.d.). 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).

- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.

- Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.

- Velazquez-Campoy, A., & Freire, E. (2006). Characterization of molecular interactions using isothermal titration calorimetry. Methods in Molecular Biology, 323, 1-15.

- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Physiological Society.

- Gallicchio, E., & Levy, R. M. (2011). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 51(8), 1715–1731.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.

- Zhang, W., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- Zhang, W., & Liu, Y. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.

- ATA Scientific. (2018, January 16). How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions.

- Karlsson, R., & Fält, A. (1997). Experimental design for kinetic analysis of protein-protein interactions with surface plasmon resonance biosensors. Journal of Immunological Methods, 200(1-2), 121-133.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols.

- Rich, R. L., & Myszka, D. G. (2011). Surface Plasmon Resonance : Methods and Protocols. Springer.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2025, April 11). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Mini-Reviews in Organic Chemistry, 22(4), 415-435.

- de Esch, I. J. P., et al. (2013). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 4(11), 1479-1483.

- TA Instruments. (n.d.). Characterizing Protein-Protein interactions by iTC.

- TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.

- BenchChem. (2025). Protocol for Binding Affinity Assays: A Comprehensive Guide.

- Technology Networks. (2024, January 8). Understanding Binding Kinetics To Optimize Drug Discovery.

- Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.

- Fass, J., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv preprint arXiv:2105.06222.

- Cruz-Cabrera, J., et al. (2026, January 23). Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & Mohamed, H. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 19(12), 1170-1203.

- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.

- Cruz-Cabrera, J., et al. (n.d.). Molecular interactions of cinnamyl and quinoxaline derivatives with Bcl-2 antiapoptotic proteins: a computational study. Organic & Biomolecular Chemistry.

- Loh, W.-S., et al. (2009). 7-Chloro-3,3-dimethyl-9-phenyl-1,2,3,4-tetrahydroacridin-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3237.

- Kitao, Y., et al. (2022). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 129110.

- Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry, 14(11), 2269-2282.

- IntechOpen. (n.d.). c-3 functionalization of quinoxalin-2-ones and dihydroquinoxalin-2-ones.

- Li, J., et al. (2023). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. Chemical Science, 14(13), 3467-3474.

- ResearchGate. (n.d.). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]-quinoline- 1,4,10(5H)-triones as NMDA glycine-site antagonists.

Sources

- 1. evitachem.com [evitachem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 6. portlandpress.com [portlandpress.com]

- 7. discovery.csiro.au [discovery.csiro.au]

- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 9. How Isothermal Titration Calorimetry (ITC) Measures Biomolecular Interactions - ATA Scientific [atascientific.com.au]

- 10. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

Literature Review: Biological Activity of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one and Related Scaffolds

Executive Summary

The compound 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) represents a highly versatile nitrogen-containing heterocyclic scaffold [1]. Characterized by a quinoxaline core, a chlorine atom at the 7-position, and gem-dimethyl groups at the 3-position, this molecule serves as a critical pharmacophore in modern medicinal chemistry and agrochemistry. Recent breakthroughs have identified derivatives of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline class as first-in-class, allosteric inhibitors of AMP Deaminase 2 (AMPD2) —a prime target for metabolic disorders and immuno-oncology [2]. Furthermore, halogenated tetrahydroquinoxalines have demonstrated potent fungicidal properties by disrupting pathogen membrane integrity [4].

This whitepaper synthesizes the structural biology, mechanistic pathways, and experimental workflows required to evaluate the biological activity of this compound class, providing a self-validating framework for drug development professionals.

Structural Biology & Mechanism of Action

The AMPD2 Allosteric Modulation Pathway

AMPD2 is a hepatic enzyme responsible for the deamination of adenosine monophosphate (AMP) into inosine monophosphate (IMP). Inhibiting AMPD2 is hypothesized to elevate intracellular AMP levels, thereby activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis [2].

Historically, AMPD inhibitors were substrate-competitive and lacked isozyme selectivity. However, 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides act via a novel allosteric mechanism . By binding outside the active site, these compounds induce a profound conformational change in the enzyme, altering the architecture of the substrate pocket and physically occluding AMP from binding [2, 3].

Metabolic pathway showing AMPD2 catalysis of AMP to IMP and the allosteric inhibition mechanism.

Antimicrobial and Fungicidal Mechanisms

Beyond human metabolism, halogenated 1,2,3,4-tetrahydroquinoxalines (such as the 7-chloro and 6,7-dichloro derivatives) exhibit profound agrochemical utility. Mechanistic investigations indicate that these compounds enhance cell membrane permeability and disrupt membrane integrity in plant pathogens like Rhizoctonia solani, fundamentally hindering mycelial growth [4]. The lipophilicity provided by the chlorine substitution is critical for penetrating the fungal cell wall.

Quantitative Data & Structure-Activity Relationship (SAR)

The biological efficacy of the tetrahydroquinoxaline scaffold is highly dependent on its substitution pattern. The gem-dimethyl group at the 3-position provides necessary steric bulk to lock the molecule into a bioactive conformation, while halogenation (e.g., 7-chloro) modulates electronic distribution and metabolic stability.

Table 1: Pharmacological Profile of Tetrahydroquinoxaline Derivatives

| Compound Class / Modification | Primary Biological Target | Mechanism of Action | Observed Biological Effect |

| 3,3-dimethyl-THQ-1-carboxamides | AMP Deaminase 2 (AMPD2) | Allosteric structural modulation of substrate pocket | Near-complete suppression of hepatic IMP production in vivo [2]. |

| 7-chloro-3,3-dimethyl-THQ-2-one | Synthetic Intermediate / Broad | Serves as a rigid, lipophilic pharmacophore core | High potential for antimicrobial and targeted kinase inhibition [1]. |

| Halogenated THQ derivatives | Fungal Cell Membrane | Disruption of membrane integrity and permeability | >80% inhibition rate against R. solani and V. mali [4]. |

Experimental Workflows & Protocols

To rigorously validate the biological activity of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one derivatives, researchers must employ self-validating experimental systems. The following protocols detail the causal logic and step-by-step methodologies required.

Protocol 1: Time-Dependent AMPD2 Inhibition Assay (Preincubation Method)

Causality & Logic: Standard High-Throughput Screening (HTS) assays often miss allosteric inhibitors because enzyme conformational changes are time-dependent. By preincubating the AMPD2 enzyme with the quinoxaline derivative before adding the AMP substrate, the assay captures the slow-binding kinetic shift, successfully isolating allosteric modulators from competitive inhibitors [2].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant human AMPD2 enzyme in an assay buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 0.1% BSA.

-

Compound Dilution: Serially dilute the tetrahydroquinoxaline derivative in DMSO, ensuring a final DMSO concentration of <1% in the assay well to prevent enzyme denaturation.

-

Preincubation Phase (Critical Step): Mix the enzyme solution with the diluted compound in a 384-well microplate. Incubate at 25°C for exactly 60 minutes. Note: A parallel control plate with 0-minute preincubation must be run to calculate the time-dependent shift.

-

Reaction Initiation: Add the substrate (AMP) at a concentration equal to its Km value to initiate the reaction.

-

Detection: Terminate the reaction after 15 minutes using a stop solution. Quantify the production of IMP using liquid chromatography-mass spectrometry (LC-MS) or a coupled colorimetric assay.

-

Validation: A compound is confirmed as an allosteric hit if the IC50 value is significantly lower in the 60-minute preincubation plate compared to the 0-minute plate.

Protocol 2: X-Ray Co-Crystallography of the Enzyme-Inhibitor Complex

Causality & Logic: To definitively prove the allosteric mechanism identified in Protocol 1, structural biology must be employed. Co-crystallizing the enzyme with the inhibitor allows researchers to visualize the exact binding pocket and the induced structural shift that prevents substrate binding (as deposited in PDB: 8HUB) [3].

Step-by-Step Methodology:

-

Protein Expression: Express human AMPD2 in a Spodoptera frugiperda (Sf9) insect cell system to ensure proper post-translational modifications.

-

Purification: Purify the protein using affinity chromatography followed by size-exclusion chromatography (SEC) to achieve >95% homogeneity.

-

Complex Formation: Incubate the purified AMPD2 protein (at ~10 mg/mL) with a 5-fold molar excess of the quinoxaline inhibitor for 2 hours on ice to ensure complex formation.

-

Crystallization: Use the sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium citrate).

-

Data Collection: Harvest crystals, cryoprotect them in 20% glycerol, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

-

Refinement: Solve the structure using molecular replacement and refine the model to confirm the allosteric binding site outside the catalytic center.

Experimental workflow for discovering and validating allosteric AMPD2 inhibitors.

In Vivo Biomarker Validation

To translate in vitro findings into physiological relevance, the biological activity of these compounds is validated in vivo. For AMPD2 inhibitors, the self-validating metric is the reduction of hepatic IMP levels.

Table 2: Ex Vivo / In Vivo Biomarker Response (Mouse Liver Model)

| Biomarker | Expected Response (AMPD2 Inhibition) | Observed Response (Quinoxaline Treatment) | Interpretation |

| Hepatic AMPD2 Activity | Complete suppression | Near-complete suppression | Target engagement confirmed [2]. |

| Hepatic IMP Levels | Significant decrease | Profound reduction | Mechanistic validation of AMPD2 blockade [2]. |

| Hepatic AMP Levels | Significant increase | No significant increase | Suggests compensatory metabolic pathways clear excess AMP [2]. |

| AMPK Phosphorylation | Increased activation | No significant change observed | AMP accumulation is insufficient to trigger AMPK in vivo [2]. |

Note on Causality: The failure to observe AMPK activation despite complete AMPD2 inhibition highlights the complexity of metabolic networks. It proves that while the quinoxaline derivative is a perfect tool compound for AMPD2 inhibition, the physiological clearance of AMP prevents the hypothesized downstream AMPK activation.

Conclusion and Future Perspectives

The 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold and its derivatives are highly privileged structures in modern biological research. By leveraging time-dependent preincubation assays and X-ray crystallography, researchers have unlocked their potential as highly selective, allosteric modulators of AMPD2. Concurrently, their ability to disrupt cellular membranes positions them as next-generation agricultural fungicides. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of these compounds while utilizing them as chemical probes to further map the complexities of purine metabolism and immuno-oncology.

References

- EvitaChem.

- Kitao, Y., et al. (2022).The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Bioorganic & Medicinal Chemistry Letters, 80(7):129110. PubMed / NIH.

- Adachi, T., Doi, S. (2023).PDB-8HUB: AMP deaminase 2 in complex with an inhibitor.

- Journal of Agricultural and Food Chemistry. (2025).Synthesis and Evaluation of Novel 1,2,3,4-Tetrahydroquinoxaline Derivatives as Potential Fungicidal Agents.

Architectural and Physicochemical Profiling of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one: A Technical Whitepaper

Executive Summary

As drug discovery and materials science pivot toward structurally complex, sp3-enriched scaffolds, saturated heterocyclic cores have become indispensable. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) represents a highly versatile building block. This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and validated synthetic workflows. Designed for researchers and process chemists, this guide bridges the gap between theoretical molecular dynamics and bench-level execution.

Molecular Architecture & Chemical Causality

The utility of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one stems directly from its highly intentional substitution pattern. As an application scientist, it is critical to understand why this specific architecture behaves the way it does in both biological and synthetic environments.

-

The gem-Dimethyl Effect (C3 Position): In unsubstituted quinoxalin-2-ones, the heterocyclic ring is prone to tautomerization and subsequent oxidation, rapidly aromatizing into a flat, fully conjugated system. The incorporation of two methyl groups at the C3 position sterically blocks this aromatization pathway. Causality: This locks the molecule in a puckered, sp3-hybridized conformation. Increasing the fraction of sp3 carbons ( Fsp3 ) dramatically enhances aqueous solubility and reduces off-target promiscuity in medicinal chemistry applications.

-

Aryl Chloride Substitution (C7 Position): The chlorine atom serves a dual purpose. First, through inductive electron withdrawal, it lowers the pKa of the adjacent N4 amine, modulating its hydrogen-bond donor capacity to optimize membrane permeability. Second, it provides an orthogonal synthetic handle. Causality: The C-Cl bond acts as an electrophilic vector for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid library generation for structure-activity relationship (SAR) studies.

Causality of structural motifs on the physicochemical and reactive profile.

Quantitative Physicochemical Profile

Understanding the baseline physicochemical metrics is essential for downstream formulation and assay development. The data below synthesizes computational and experimental values sourced from the [1] and [2].

Table 1: Core Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 146739-57-3 | Primary identifier for regulatory tracking. |

| Molecular Formula | C10H11ClN2O | Dictates exact mass requirements for HRMS. |

| Molecular Weight | 210.66 g/mol | Optimal for fragment-based drug discovery (FBDD). |

| Monoisotopic Mass | 210.0554 Da | Critical for high-resolution mass spectrometry calibration. |

| XLogP3 (Predicted) | ~2.1 | Indicates moderate lipophilicity, ideal for oral bioavailability. |

| H-Bond Donors | 2 (N1-H, N4-H) | Facilitates interaction with kinase hinge regions. |

| H-Bond Acceptors | 2 (C=O, N4) | Enables diverse binding modalities in protein pockets. |

Synthetic Methodology & Self-Validating Protocol

To ensure reproducibility, the synthesis of this quinoxaline core must be approached as a self-validating system. The following protocol leverages the reaction between 4-chloro-1,2-phenylenediamine and ethyl 2-bromo-2-methylpropanoate.

Step-by-Step Workflow

-

Reagent Preparation: Dissolve 4-chloro-1,2-phenylenediamine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the impending SN2 displacement.

-

-

Base-Mediated Alkylation: Add potassium carbonate ( K2CO3 , 2.0 eq), followed by the dropwise addition of ethyl 2-bromo-2-methylpropanoate (1.1 eq) at 0°C.

-

Causality: K2CO3 is a mild, heterogeneous base. It neutralizes the generated HBr without being nucleophilic enough to hydrolyze the ethyl ester prematurely.

-

-

Thermal Cyclization: Elevate the reaction temperature to 80°C under an inert nitrogen atmosphere for 12 hours.

-

Causality: The gem-dimethyl group creates steric compression (the Thorpe-Ingold effect), which thermodynamically drives the intramolecular amidation, expelling ethanol to form the lactam ring.

-

-

Self-Validation Checkpoint (In-Process Control): After 4 hours, pull a 10 µL aliquot for LC-MS analysis.

-

Validation Logic: If the acyclic intermediate ( m/z ~229 [M+H]+ ) is the dominant peak, the thermal energy is insufficient for cyclization. The reaction is only validated to proceed to workup when the target mass ( m/z 211 [M+H]+ ) constitutes >95% of the total ion chromatogram.

-

-

Workup & Purification: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, wash thoroughly with brine (to partition out the DMF), dry over MgSO4 , and purify via flash column chromatography.

Synthetic workflow and self-validating cyclization of the quinoxaline core.

Advanced Spectrometric Characterization

For laboratories utilizing Ion Mobility-Mass Spectrometry (IM-MS) for structural elucidation, Collision Cross Section (CCS) data is a vital orthogonal metric to m/z . The following predicted CCS values allow for the rapid identification of the compound in complex biological matrices without relying solely on chromatographic retention times, as aggregated by the [2].

Table 2: Ion Mobility-Mass Spectrometry (IM-MS) Profile

| Adduct Type | Mass-to-Charge Ratio ( m/z ) | Predicted CCS (Ų) |

| [M+H]+ | 211.063 | 143.2 |

| [M+Na]+ | 233.045 | 153.6 |

| [M+NH4]+ | 228.090 | 162.4 |

| [M−H]− | 209.049 | 142.6 |

| [M+HCOO]− | 255.054 | 154.6 |

Hazard Classification & Laboratory Safety Protocol

Maintaining scientific integrity requires strict adherence to safety protocols. Based on harmonized regulatory data provided by [3], the compound exhibits specific toxicological vectors that must be mitigated through engineered controls.

Table 3: GHS Hazard Classifications

| Hazard Class | Category | Hazard Code | Clinical Manifestation / Description |

| Acute Toxicity | 4 | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. |

| Skin Irritation | 2 | H315 | Causes localized epidermal irritation and erythema. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation; potential for corneal damage. |

| STOT SE | 3 | H336 | Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness. |

Safety Causality & Handling Directives

Because the compound presents a Category 3 STOT SE hazard (H336) affecting the central nervous system, ambient benchtop handling of the dry powder is strictly prohibited .

-

Engineering Controls: Weighing and transfer must occur within a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood to prevent the inhalation of aerosolized micro-particulates.

-

PPE: Nitrile gloves (minimum 5 mil thickness) and tight-fitting safety goggles are mandatory to neutralize the H312 (dermal toxicity) and H319 (eye irritation) vectors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11195186, 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one." PubChem. URL:[Link]

-

NextSDS. "4-(2-chloroacetyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]

Application Note & Protocol: Synthesis and Derivatization of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Executive Summary

The compound 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 146739-57-3) is a highly versatile, privileged heterocyclic scaffold utilized extensively in medicinal chemistry[1]. Characterized by a partially saturated pyrazine ring fused to a chlorinated benzene ring, this precursor is critical in the synthesis of complex pharmacophores, including imidazo[1,5-a]quinoxaline-based γ -aminobutyric acid (GABA A ) receptor modulators[2] and dual SENP1/SENP2 protease inhibitors[3].

This application note provides researchers with field-proven mechanistic insights, optimized synthetic routes, and self-validating protocols for the generation and downstream functionalization of this critical building block.

Chemical Profile & Safety Parameters

Before initiating synthesis, it is critical to understand the physicochemical properties and hazard profile of the target compound. The presence of the secondary amine (N4) and the amide (N1) dictates its reactivity, while its hazard classifications necessitate specific handling protocols[4].

Table 1: Physicochemical Properties and Safety Profile

| Parameter | Value / Description |

| Molecular Formula | C 10 H 11 ClN 2 O[1] |

| Molecular Weight | 210.66 g/mol [1] |

| Monoisotopic Mass | 210.0560 Da[5] |

| Key Structural Features | gem-Dimethyl group (C3), Secondary Amine (N4), Lactam/Amide (N1-C2) |

| Hazard Classifications | Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319)[4] |

| Handling Requirements | Fume hood, nitrile gloves, safety goggles. Avoid inhalation of dust. |

Mechanistic Insights & Synthetic Strategies

The synthesis of the 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one core typically relies on the condensation of an o-phenylenediamine derivative with a functionalized three-carbon electrophile. Two primary routes are utilized in drug discovery:

-

Route A (The Bargellini Multicomponent Reaction): This is the most atom-economical and scalable approach[3]. It involves the reaction of 4-chloro-1,2-phenylenediamine with acetone and chloroform in the presence of sodium hydroxide.

-

Causality: The strong base deprotonates chloroform to generate a trichloromethyl anion, which attacks acetone to form a trichloromethyl carbinol. In situ cyclization forms a highly reactive gem-dichloroepoxide. The diamine nucleophilically opens the epoxide, followed by hydrolysis and lactamization to yield the quinoxalinone.

-

Regioselectivity: The C2-amine of 4-chloro-1,2-phenylenediamine (para to the chlorine) is more nucleophilic than the C1-amine (meta to the chlorine) due to resonance stabilization offsetting inductive withdrawal. Consequently, initial attack predominantly yields the 7-chloro isomer, though the 6-chloro isomer forms as a minor byproduct requiring separation.

-

-

Route B (Direct Alkylation/Acylation): Utilizing ethyl 2-bromoisobutyrate and a base (e.g., K 2 CO 3 ). While offering slightly better regiocontrol, this route is often slower and requires harsher heating compared to the Bargellini phase-transfer conditions.

Fig 1. Mechanistic pathways for synthesizing the 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one core.

Experimental Protocols

Protocol A: Synthesis via the Bargellini Reaction (Self-Validating System)

This protocol is adapted from optimized procedures for generating spirocyclic and gem-dimethyl dihydroquinoxalinones[3].

Materials:

-

4-chloro-1,2-phenylenediamine (1.0 eq, e.g., 20.0 mmol)

-

Acetone (Solvent and reactant, 10 volumes)

-

Chloroform (1.5 eq, 30.0 mmol)

-

NaOH (Powdered, 4.0 eq, 80.0 mmol)

-

Phase Transfer Catalyst (Optional, e.g., TEBAC 0.05 eq)

Step-by-Step Methodology:

-

Initiation: Dissolve 4-chloro-1,2-phenylenediamine in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0–5 °C using an ice bath.

-

Electrophile Generation: Add chloroform dropwise over 10 minutes.

-

Base Addition (Critical Step): Add powdered NaOH in small portions over 30 minutes. Causality: The generation of the trichloromethyl anion is highly exothermic. Slow addition prevents solvent boil-off and suppresses the formation of undesired side products (e.g., homocoupling of acetone).

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

-

Quenching & Extraction: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 10% to 70% EtOAc in Cyclohexane) to separate the 7-chloro major product from the 6-chloro minor isomer[3].

Self-Validation Checkpoints:

-

In-Process (TLC): Using Hexanes:EtOAc (1:1), the starting diamine (R f ~0.6) should completely convert to a lower-running spot (R f ~0.3).

-

Analytical (NMR): 1 H-NMR (500 MHz, DMSO-d 6 ) must show a diagnostic sharp singlet integrating to 6H at δ 1.21 ppm (the gem-dimethyl group), a broad singlet at δ 5.94 ppm (N4-H), and an amide proton at δ 10.13 ppm (N1-H)[3].

Protocol B: Downstream N4-Acylation

The N4 secondary amine is significantly more nucleophilic than the N1 amide. This allows for selective derivatization without protecting groups[6].

-

Reaction: Dissolve 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (1.0 eq) in anhydrous DMF. Add Triethylamine (TEA, 2.0 eq).

-

Acylation: Cool to 0 °C and add 2-chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours at room temperature.

-

Validation: Successful acylation is confirmed by the disappearance of the N4-H peak ( δ 5.94 ppm) in the 1 H-NMR spectrum and the appearance of a new CH 2 singlet ( δ ~4.5 ppm) corresponding to the chloroacetyl group.

Quantitative Data: Reaction Optimization

The following table summarizes the expected yields and regiomeric ratios based on the chosen synthetic route, providing a quantitative baseline for process scale-up.

Table 2: Optimization of Reaction Conditions

| Route | Reagents | Solvent / Temp | Yield (%) | Regiomeric Ratio (7-Cl : 6-Cl) |

| A (Bargellini) | Acetone, CHCl 3 , NaOH | Acetone / 0 °C to RT | 71 - 75% | ~ 75 : 25 |

| B (Alkylation) | Ethyl 2-bromoisobutyrate, K 2 CO 3 | DMF / 80 °C | 60 - 65% | ~ 85 : 15 |

| B (Alkylation) | Ethyl 2-bromoisobutyrate, TEA | EtOH / Reflux (78 °C) | 45 - 50% | ~ 70 : 30 |

Note: Route A provides the best balance of yield and reaction time, despite requiring chromatographic separation of the regioisomers.

Downstream Applications in Drug Development

The 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one scaffold is a critical node in divergent drug discovery pathways:

-

SENP1/SENP2 Inhibitors: N4-alkylation or acylation (e.g., coupling with tetrazole or triazole derivatives) yields potent inhibitors of SUMO-specific proteases (SENPs), which are critical targets in oncology and metabolic disorders[3]. The gem-dimethyl group restricts the conformational flexibility of the amide linker, locking the molecule into a bioactive binding pose (dihedral angles of 44°/136°).

-

GABA A Receptor Modulators: The N1-C2 lactam can be converted to an enol phosphonate and subsequently reacted with isocyanides (via a [3+2] cycloaddition) to form imidazo[1,5-a]quinoxalines. These tricyclic compounds act as high-affinity partial agonists at the benzodiazepine site of the GABA A receptor, offering anxiolytic and anticonvulsant activity with reduced side effects[2][7].

Fig 2. Divergent synthetic applications of the tetrahydroquinoxalin-2-one scaffold.

References

-

Title: Chemical Substance Information: 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one Source: NextSDS URL: [Link]

-

Title: Discovery of a Dual SENP1 and SENP2 Inhibitor Source: PMC - NIH (Molecules. 2022 Oct; 27(19): 6557) URL: [Link]

-

Title: High-Affinity Partial Agonist Imidazo[1,5-a]quinoxaline Amides, Carbamates, and Ureas at the γ -Aminobutyric Acid A/Benzodiazepine Receptor Complex Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a Dual SENP1 and SENP2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nextsds.com [nextsds.com]

- 5. PubChemLite - 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 6. nextsds.com [nextsds.com]

- 7. KR100207360B1 - Imidazon (1,5-a) quinoxalines - Google Patents [patents.google.com]

Development of a Robust HPLC Method for the Analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Application Note

Abstract

This application note details the development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. This heterocyclic compound is of significant interest in pharmaceutical research and development. The presented method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with international regulatory standards. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, from initial method development to full validation, ensuring trustworthy and reproducible results.

Introduction: The Analytical Challenge

7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a quinoxaline derivative with potential applications in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, a robust and reliable analytical method is paramount for ensuring quality, purity, and stability throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[2][3] The primary objective of this work was to develop a straightforward and efficient reversed-phase HPLC (RP-HPLC) method suitable for routine analysis of this compound.

The development process is a systematic investigation of chromatographic parameters to achieve optimal separation. This involves understanding the physicochemical properties of the analyte and selecting the appropriate stationary and mobile phases. The subsequent validation of the developed method provides documented evidence that the procedure is suitable for its intended purpose, a critical requirement by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[4][5][6][7]

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development.

Table 1: Physicochemical Properties of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1][8] |

| Molecular Weight | 210.66 g/mol | [1][8] |

| Structure | ||

| Inferred from name | ||

| Predicted XlogP | 2.1 | [9] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

The predicted XlogP value of 2.1 suggests that the compound is moderately hydrophobic, making it an ideal candidate for reversed-phase HPLC.[10] The presence of two hydrogen bond donors and two acceptors, along with the amine and amide functionalities, indicates that the analyte's retention and peak shape will be influenced by the pH of the mobile phase.[11]

HPLC Method Development: A Step-by-Step Approach

The following protocol outlines the systematic development of the HPLC method. The causality behind each experimental choice is explained to provide a clear understanding of the optimization process.

Initial Parameter Selection: The Starting Point

The initial chromatographic conditions were selected based on the physicochemical properties of the analyte and common practices for the analysis of quinoxaline derivatives.[2][12]

-

Stationary Phase: A C18 column is the most widely used stationary phase in reversed-phase chromatography and provides good retention for moderately non-polar compounds.[10] A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen as a versatile starting point.

-

Mobile Phase: A mixture of acetonitrile and water is a common choice for RP-HPLC. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shapes for many compounds.[11] An initial gradient elution was planned to determine the approximate solvent strength required to elute the analyte.

-

Detection: The presence of the aromatic quinoxaline ring system suggests strong UV absorbance. A photodiode array (PDA) detector was used to scan a wide wavelength range to determine the wavelength of maximum absorbance (λmax).

-

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were selected as a starting point.

Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the method development process.

Caption: A logical workflow for systematic HPLC method development.

Protocol for Method Development

Step 1: Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one reference standard.

-

Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water in a volumetric flask to obtain a stock solution of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 100 µg/mL with the same diluent.

Step 2: Wavelength (λmax) Determination

-

Inject the working standard solution into the HPLC system equipped with a PDA detector.

-

Run a gradient from 10% to 90% acetonitrile in water over 15 minutes.

-

Extract the UV spectrum of the analyte peak and determine the wavelength of maximum absorbance (λmax). For this compound, a λmax of approximately 254 nm is expected.

Step 3: Scouting Gradient Run

-

Using the determined λmax, perform a broad gradient run (e.g., 5% to 95% acetonitrile in water over 20 minutes) to determine the retention time of the analyte.

-

This information will guide the decision to use an isocratic or a more focused gradient elution.

Step 4: Optimization of Mobile Phase Composition

-

Based on the scouting run, if the analyte elutes at a specific solvent composition, an isocratic method can be developed. For example, if the analyte elutes at 12 minutes in a 20-minute gradient from 5% to 95% acetonitrile, the approximate acetonitrile percentage is 45%.

-

Perform several isocratic runs with varying acetonitrile concentrations (e.g., 40%, 45%, 50%) to achieve a retention time between 3 and 10 minutes with good peak shape.

-

If multiple components are present or if peak shape is poor, a focused gradient may be more appropriate.

Step 5: Mobile Phase pH Optimization

-

To improve peak shape and control retention time, especially for ionizable compounds, the pH of the aqueous portion of the mobile phase should be adjusted.

-

Prepare mobile phases with small additions of an acid, such as 0.1% formic acid or 0.1% phosphoric acid.

-

Analyze the working standard with each mobile phase and observe the effect on peak symmetry and retention time. A mobile phase containing 0.1% formic acid is often a good starting point for improving the peak shape of basic compounds.

Final Optimized HPLC Method

The systematic approach described above led to the following optimized and robust HPLC method for the analysis of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one.

Table 2: Optimized HPLC Parameters

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | 50% A : 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Run Time | 10 minutes |

Method Validation: Ensuring Trustworthiness

Method validation is a critical step to ensure the reliability of the analytical data. The developed method was validated according to the ICH Q2(R2) guidelines.[4][13]

Validation Protocol Workflow

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Validation Parameters and Acceptance Criteria

Table 3: Summary of Method Validation Results

| Parameter | Procedure | Acceptance Criteria | Result |

| Specificity | Injection of blank, standard, and spiked sample | No interference at the retention time of the analyte | Pass |

| Linearity | 5 concentrations from 10 to 150 µg/mL | Correlation coefficient (r²) ≥ 0.999 | 0.9998 |

| Range | 10 - 150 µg/mL | Within the linear and accurate range | Pass |

| Accuracy | Spiked recovery at 80%, 100%, and 120% of the target concentration (n=3) | 98.0% - 102.0% recovery | 99.5% - 101.2% |

| Precision (Repeatability) | 6 replicate injections of the standard solution | RSD ≤ 2.0% | 0.8% |

| Precision (Intermediate) | Analysis on different days by a different analyst | RSD ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Based on signal-to-noise ratio of 3:1 | Report value | 0.5 µg/mL |

| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio of 10:1 | Report value | 1.5 µg/mL |

| Robustness | Small variations in flow rate (±0.1 mL/min) and column temperature (±2 °C) | RSD ≤ 2.0% | Pass |

Conclusion

A simple, rapid, and reliable isocratic reversed-phase HPLC method for the quantitative determination of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for other researchers to implement and adapt this method for their specific needs.

References

- EvitaChem. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.

- Benchchem. Application Notes and Protocols for the Analysis of Quinoxaline Derivatives by HPLC and NMR Spectroscopy. Accessed March 27, 2026.

- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024.

- U.S. Food and Drug Administration.

- ProPharma.

- Labstat.

- U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015.

- Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. Accessed March 27, 2026.

- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. March 26, 2024.

- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Accessed March 27, 2026.

- MDPI. Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. September 13, 2011.

- ResearchGate. HPLC chromatogram of the quinoxaline derivatives of citrus honey. Accessed March 27, 2026.

- Guidechem. 7-chloro-3,3-dimethyl-1,4-dihydroquinoxalin-2-one. Accessed March 27, 2026.

- CSSB. 7-chloro-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.

- Pharmaguideline.

- PubMed. Studies on log Po/w of quinoxaline di-N-oxides: a comparison of RP-HPLC experimental and predictive approaches. September 13, 2011.

- PubChemLite. 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. Accessed March 27, 2026.

- Lab Manager.

- ijarsct. Importance of RP-HPLC in Analytical Method Development: A Review. May 15, 2022.

- MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. January 26, 2026.

- European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 31, 2022.

- SciSpace.

- Semantic Scholar. Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. June 05, 2025.

- DruMAP. New prediction. Accessed March 27, 2026.

- Phenomenex. Reversed Phase HPLC Method Development. Accessed March 27, 2026.

Sources

- 1. evitachem.com [evitachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 5. scribd.com [scribd.com]

- 6. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]

- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 8. Page loading... [guidechem.com]

- 9. PubChemLite - 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (C10H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 10. ijarsct.co.in [ijarsct.co.in]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

Application Note: 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is a cornerstone of drug discovery[1]. 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (CAS 146739-57-3) is a highly versatile heterocyclic building block that has gained significant traction in the development of antiviral agents (specifically Non-Nucleoside Reverse Transcriptase Inhibitors, NNRTIs) and central nervous system (CNS) therapeutics[2].

The Causality of the Scaffold Design: The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal 3D spatial orientation:

-

3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position sterically prevents the oxidation and subsequent aromatization of the pyrazine ring. This locks the C3 carbon in an sp3 hybridized state, forcing the bicyclic core into a distinct "butterfly" or boat-like conformation. This non-planar geometry is strictly required to perfectly complement deep, hydrophobic allosteric pockets, such as those found in HIV-1 reverse transcriptase.

-

7-Chloro Substituent: The halogen atom at the 7-position serves a dual purpose. First, it modulates the electron density of the aromatic ring, protecting it from rapid oxidative metabolism (e.g., by CYP450 enzymes). Second, it acts as a highly directional vector for halogen bonding with backbone carbonyls in target protein binding sites[2].

Table 1: Physicochemical and Structural Properties

Data summarized to evaluate lead-likeness and pharmacokinetic potential.

| Property | Value | Rationale in Drug Design |

| Molecular Weight | 210.66 g/mol | Highly favorable for lead optimization; leaves ample "molecular weight budget" for derivatization while remaining Rule of 5 compliant[3]. |

| Molecular Formula | C10H11ClN2O | Provides a low-molecular-weight starting point with multiple vectors for functionalization. |

| XLogP3-AA | 2.1 | Optimal baseline lipophilicity for crossing lipid bilayers and achieving blood-brain barrier (BBB) penetration[3]. |

| H-Bond Donors | 2 (N1-H, N4-H) | Allows for critical hydrogen bonding with target protein residues (e.g., Lys101 in HIV-1 RT). |

| H-Bond Acceptors | 2 (C=O, N) | Facilitates interaction with hydrogen bond donors in the active site. |

| Hazard Classification | Acute Tox. 4, Skin/Eye Irrit. 2 | Requires standard PPE (fume hood, nitrile gloves) during synthetic handling to mitigate STOT SE 3 risks[4]. |

Synthetic Derivatization Workflow

To generate a library of bioactive candidates, the tetrahydroquinoxalin-2-one core must be selectively functionalized. The difference in acidity between the N1 amide proton and the N4 amine proton allows for precise, regioselective modifications.

Figure 1: Two-step regioselective derivatization workflow for library generation.

Protocol 1: Regioselective N1-Alkylation

Scientific Causality: The N1 proton is flanked by a carbonyl group, lowering its pKa relative to the N4 proton. By using Sodium Hydride (NaH) as a base, we selectively deprotonate N1. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature stabilizes the resulting anion and accelerates the subsequent SN2 nucleophilic attack on the alkyl halide.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with inert N2 gas. Reason: NaH reacts violently with atmospheric moisture, which would prematurely quench the base and reduce yields.

-

Deprotonation: Dissolve 1.0 eq of 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one in anhydrous DMF (0.2 M). Cool the mixture to 0°C using an ice bath. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes until hydrogen gas evolution ceases and the solution turns slightly yellow, indicating complete anion formation.

-

Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Self-Validation (TLC): Monitor reaction completion via TLC (Hexanes:EtOAc 7:3). The N1-alkylated product will run higher (higher Rf ) than the highly polar starting material due to the loss of the hydrogen bond donor.

-

Quenching & Extraction: Quench the reaction strictly with saturated aqueous NH4Cl . Reason: NH4Cl safely neutralizes unreacted NaH without the violent, uncontrolled hydrogen evolution caused by adding pure water. Extract with Ethyl Acetate ( 3×20 mL).

-

Washing: Wash the combined organic layers with brine ( 5×20 mL). Reason: DMF is highly soluble in water; repeated brine washes effectively pull residual DMF out of the organic layer. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Application in Antiviral Drug Discovery (HIV-1 NNRTIs)

Derivatives of this scaffold act as potent allosteric inhibitors of HIV-1 Reverse Transcriptase. They bind to a hydrophobic pocket located ~10 Å away from the polymerase active site.

Figure 2: Allosteric mechanism of action for quinoxaline-based NNRTIs.

Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay

Scientific Causality: This radiometric assay measures the incorporation of tritiated thymidine ( [3H] -dTTP) into a growing DNA strand. Poly(rA)·oligo(dT) is utilized as the template-primer complex because it specifically mimics the natural viral RNA reverse transcription process.

Step-by-Step Methodology:

-